Propanediol

Übersicht

Beschreibung

1,2-Propanediol (1,2-PDO) is an essential building block used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, and other industrial products. It is a C3 diol with high demand in various industries . Its annual global production exceeds 1.36 million tons, primarily used for producing polyester resins, antifreeze agents, liquid detergents, cosmetics, and more .

Molecular Structure Analysis

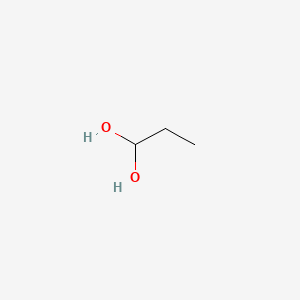

1,2-PDO has the chemical formula C3H8O2 and consists of two hydroxyl groups attached to adjacent carbon atoms. Its molecular structure resembles a straight chain with a central carbon atom .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Biochemical Production and Industrial Application

Biochemical Production from Glucose : Propanediol, especially 1,3-Propanediol, is an important chemical in polymer production. Liang et al. (2010) successfully engineered a strain of Escherichia coli to produce 1,3-Propanediol from glucose, indicating its potential in biochemical industries (Liang, Zhang, Li, & Qi, 2010).

Downstream Processing in Bioproduction : The methods for the recovery and purification of biologically produced 1,3-Propanediol, a costly aspect of its microbial production, were reviewed by Xiu and Zeng (2008), emphasizing the need for improved yield, purity, and energy efficiency in these processes (Xiu & Zeng, 2008).

Microbial Production and Genetic Engineering : A comprehensive overview of microbial production methods for 1,3-Propanediol, including the use of wild and recombinant strains, is provided by Saxena et al. (2009). They also discuss the utilization of crude glycerol from biodiesel industries for this purpose (Saxena, Anand, Saran, & Isar, 2009).

Advances in Genetically Engineered Strains : Yang et al. (2018) review the development of genetically engineered microorganisms for the efficient biosynthesis of 1,3-Propanediol, highlighting improvements in yield and overcoming production barriers (Yang et al., 2018).

Metabolic Engineering for Enhanced Production : Nakamura and Whited (2003) discuss improvements in the biological production of 1,3-Propanediol through metabolic engineering, enabling the use of cost-effective feedstocks like D-glucose (Nakamura & Whited, 2003).

Applications in Cosmetics and Biocosmeceutical Products

Role in Personal Care and Anti-Aging Products : Guertin (2018) addresses the increasing use of Propanediol (1,3-propanediol) in personal care products, including its effects on transdermal absorption and skin smoothness. The paper raises concerns about the limited scientific evidence of its safety, especially for vulnerable populations like the elderly (Guertin, 2018).

Effects on Skin Function and Hydration : A study by McNair (2021) evaluates the effect of Propanediol in various concentrations on skin hydration and barrier efficiency, highlighting its potential in developing new formulations for skin care and repair (McNair, 2021).

Zukünftige Richtungen

Researchers are exploring metabolic engineering strategies to enhance microbial production efficiency. Improving yields, optimizing pathways, and minimizing byproducts are key areas of focus. Additionally, sustainable and eco-friendly production methods will play a crucial role in the future of 1,2-PDO manufacturing .

Eigenschaften

IUPAC Name |

propane-1,1-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-2-3(4)5/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWHHBHJGPPBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074939 | |

| Record name | Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanediol | |

CAS RN |

598-44-7, 26264-14-2 | |

| Record name | 1,1-Propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026264142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

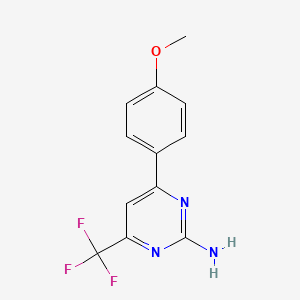

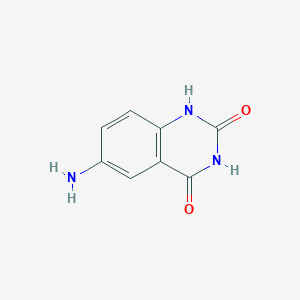

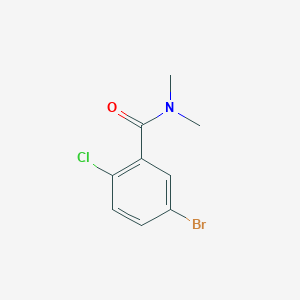

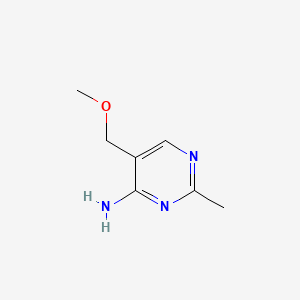

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B1597252.png)

![2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-YL)sulfanyl]-N-(1,3-thiazol-2-YL)benzamide](/img/structure/B1597257.png)